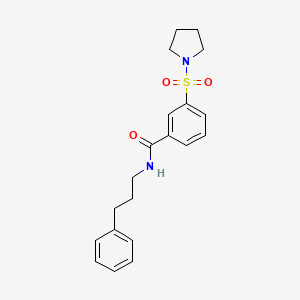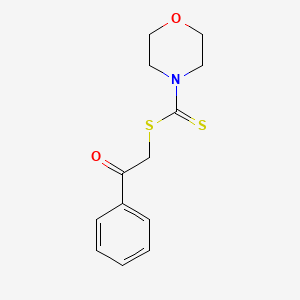![molecular formula C14H13ClN2O3S B5639754 4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide CAS No. 6118-42-9](/img/structure/B5639754.png)
4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide is an organic compound with the molecular formula C13H11ClN2O3S. It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly glyburide . This compound is characterized by its chloro and sulfamoyl functional groups, which contribute to its reactivity and utility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-sulfamoylbenzylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted benzamides.
Oxidation: Sulfonic acids.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds like glyburide, which is used to treat diabetes.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the synthesis of glyburide, the compound acts as an intermediate that undergoes further chemical transformations to yield the active pharmaceutical ingredient. The molecular pathways involved include nucleophilic substitution and amide bond formation .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-sulfamoylphenyl)benzamide: Similar structure but with the sulfamoyl group in a different position.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a methoxy group and an ethyl linker.
Uniqueness
4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide is unique due to its specific functional groups and their positions, which confer distinct reactivity and utility in chemical synthesis. Its role as an intermediate in the synthesis of glyburide highlights its importance in pharmaceutical chemistry .
Properties
IUPAC Name |
4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-12-5-3-11(4-6-12)14(18)17-9-10-1-7-13(8-2-10)21(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFJSIICUYTTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353962 |
Source


|
| Record name | ST50720502 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6118-42-9 |
Source


|
| Record name | ST50720502 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-{[(cyclopropylmethyl)thio]methyl}-1,2,4-oxadiazol-3-yl)-6-methylpyridazine](/img/structure/B5639699.png)

![(1R,5R)-3-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5639712.png)
![3-ethyl-5-{(2S)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5639723.png)

![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5639736.png)
![N,N-dimethyl-5-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide](/img/structure/B5639747.png)
![Ethyl 1-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5639751.png)
![5-[2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5639752.png)
![2-ethyl-N,4-diphenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5639753.png)
![3,5-dichloro-N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]benzamide](/img/structure/B5639759.png)
